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Compound of Interest

Compound Name: RLA-3107

Cat. No.: B15567111

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of
RLA-3107, a desymmetrized, regioisomeric form of the clinical-stage antimalarial drug
candidate, artefenomel.[1][2] RLA-3107 has emerged as a promising lead compound in the
guest for new endoperoxide antimalarials, offering potential advantages in physicochemical
properties over its symmetrical counterpart.[1][2][3] This document details the synthetic
pathway, key characterization data, experimental protocols, and the proposed mechanism of
action for RLA-3107.

Synthesis of RLA-3107

RLA-3107 is synthesized in an efficient four-step process with an overall yield of approximately
50%.[1][2] The synthesis utilizes a diastereoselective Griesbaum co-ozonolysis reaction to
construct the core 1,2,4-trioxolane ring system.[2]

Synthesis Workflow
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Caption: Synthetic pathway of RLA-3107.

Characterization Data

RLA-3107 and its intermediates have been characterized using various spectroscopic
techniques.

Spectroscopic Data for Intermediate 4
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Technique

Data

1H NMR (400 MHz, CDCls)

57.22(d, J = 8.5 Hz, 2H), 7.04 (d, J = 8.5 Hz,
2H), 3.08-2.93 (m, 1H), 2.64—2.55 (m, 1H),
2.55-2.42 (m, 2H), 2.42-2.32 (m, 1H), 2.29 (s,
3H), 2.19-2.03 (m, 2H), 1.90-1.70 (m, 2H)[2]

13C NMR (100 MHz, CDCls)

0 210.8, 169.6, 149.2, 141.8, 127.5, 121.7, 48.9,
44.1,41.1, 32.7, 25.4, 21.1[2]

MS (ESI)

Calculated for C12H1502 [M + H]* m/z 191.11,
found 190.90 (corresponds to loss of acetate,

followed by protonation of the phenoxide)[2]

Physicochemical and Pharmacological Properties

RLA-3107 exhibits improved physicochemical properties compared to its regioisomer,

artefenomel, while retaining potent antiplasmodial activity.[1][2][3]

Property

RLA-3107 Artefenomel

Human Microsome Stability

Markedly improved[1][2] -

Aqueous Solubility

Markedly improved[1][2] Low[1][2]

Dissolution Properties

Markedly improved[2] -

In Vitro Antiplasmodial Activity

Potent[1][2][3] Potent

In Vivo Efficacy (P. berghei

mouse model)

Less efficacious than ]
Superior at lower doses[2]
artefenomel at lower doses|2]

Single Dose Cure (80 mg/kg)

5/5 cures[2] 5/5 cures[2]

Single Dose Cure (40 mg/kg)

1/5 cures[2] 5/5 cures[2]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of RLA-

3107.
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Synthesis of 4-(Dispiro[Adamantane-2,3'-[1][2]
[4]trioxolane-5',1"-cyclohexan]-3"-yl)phenyl Acetate (4)

¢ Dissolve adamantan-2-one O-methyl oxime (3.23 g, 18.0 mmol, 2.0 equiv) in 100 mL of
carbon tetrachloride.[2]

¢ Add a solution of ketone 3 (2.09 g, 9.0 mmol, 1.0 equiv) in 80 mL of carbon tetrachloride.[2]
e Cool the resulting solution to 0 °C and sparge with Oz for 10 minutes.[2]

e Maintain the temperature at 0 °C and bubble ozone (2 L/min, 35% power) through the
reaction mixture.[2]

o After 35 minutes, if the reaction is incomplete by LCMS analysis, add additional oxime (0.806
g, 4.50 mmol, 0.5 equiv).[2]

o Continue bubbling ozone for another 60 minutes. If the reaction is still incomplete, add
another portion of oxime (0.806 g, 4.50 mmol, 0.5 equiv).[2]

 Increase the ozone power to 40% and continue until the reaction is complete.[2]

e Purge the reaction mixture with Oz for 10 minutes, followed by argon gas for 10 minutes to
remove dissolved oxygen.[1]

» Concentrate the solution under reduced pressure to yield a viscous oil.[1]

o Purify the residue by flash column chromatography (220 g silica gel cartridge, 0-10%
EtOAc/Hexanes) to yield compound 4 as a thick colorless oil that solidifies upon
refrigeration.[1] The diastereoselectivity of the reaction was determined to be 8.1:1 in favor of
the trans diastereomer by 'H NMR.[1]

Synthesis of 4-(Dispiro[Adamantane-2,3'-[1][2]
[4]trioxolane-5',1"-cyclohexan]-3"-yl)phenol (5)

» Dissolve trioxolane 4 (3.53 g, 8.86 mmol, 1.0 equiv) in anhydrous THF (35 mL) and MeOH
(70 mL).[1]
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e Add 15% aqueous KOH (15 mL, 40.10 mmol, 4.53 equiv).[1]

e Place the solution in a preheated oil bath at 50 °C and stir for 2.5 hours, during which the
solution will turn from colorless to dark brown.[1]

¢ Once the reaction is complete as determined by LCMS and TLC, remove the solution from
the oil bath and allow it to cool to room temperature.[1]

o Concentrate the mixture under reduced pressure to remove volatile organic materials,
resulting in a viscous brown solution.[2]

e Add H20 (30 mL), which will cause the formation of a yellow precipitate.[2]

e Add glacial acetic acid to adjust the pH to approximately 4, resulting in the formation of large
tan colored solids.[2]

Mechanism of Action

The antimalarial activity of RLA-3107, like other endoperoxides such as artemisinin, is believed
to be initiated by the reductive activation of the endoperoxide bridge by ferrous iron (Fe2*),
which is present in the form of heme within the malaria parasite.[4] This interaction leads to the
generation of reactive radical species that are thought to alkylate and damage essential
parasite proteins, leading to parasite death.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3107]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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